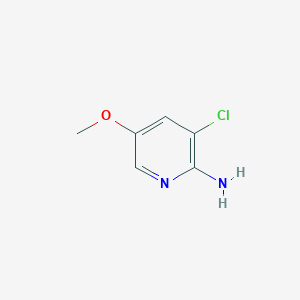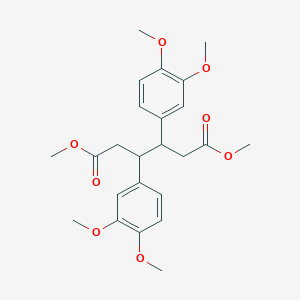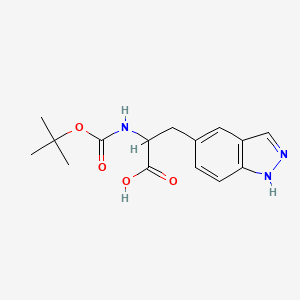
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, an indazole ring, and a propanoic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The protected indazole derivative is then coupled with a propanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Deprotected amino derivatives.
Applications De Recherche Scientifique
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indazole ring may play a role in binding to enzymes or receptors, while the Boc-protected amino group can be modified to enhance the compound’s activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Tert-butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid
- 1-(Tert-butoxycarbonyl)-1H-indazol-5-yl)boronic acid
Uniqueness
2-(Tert-butoxycarbonylamino)-3-(1H-indazol-5-YL)propanoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and potential biological activities. The presence of the indazole ring and the Boc-protected amino group distinguishes it from other similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H19N3O4 |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
3-(1H-indazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)17-12(13(19)20)7-9-4-5-11-10(6-9)8-16-18-11/h4-6,8,12H,7H2,1-3H3,(H,16,18)(H,17,21)(H,19,20) |
Clé InChI |
BVBFTVXDUOGTJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)

![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
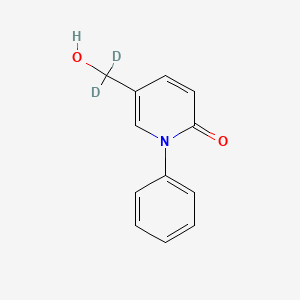
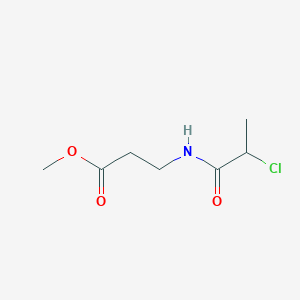



![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)

